

An In-depth Technical Guide to 2-Chloro-3-nitrotoluene

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Compound of Interest

Compound Name: 2-Chloro-3-nitrotoluene

Cat. No.: B091179

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2-Chloro-3-nitrotoluene**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.

Core Data Presentation

The fundamental molecular and physical properties of **2-Chloro-3-nitrotoluene** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ ClNO ₂	[1][2]
Molecular Weight	171.58 g/mol	[1][2]
CAS Number	3970-40-9	[1][2]
Appearance	Light yellow liquid	[3]
Melting Point	21 °C	[4]
Boiling Point	147 °C at 25 mmHg	[4]
Density	1.298 g/mL at 25 °C	[4]
Refractive Index	n ₂₀ /D 1.557	[4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **2-Chloro-3-nitrotoluene** are crucial for its application in research and development.

Synthesis of 2-Chloro-3-nitrotoluene from 2-Methyl-6-nitroaniline

A common and effective method for the synthesis of **2-Chloro-3-nitrotoluene** is via the Sandmeyer reaction, starting from 2-methyl-6-nitroaniline.[5]

Materials:

- 2-Methyl-6-nitroaniline
- Acetonitrile
- tert-Butyl nitrite
- Copper(I) chloride (CuCl)
- Petroleum ether

- Ethyl acetate (EtOAc)
- Silica gel

Procedure:

- A solution of 2-methyl-6-nitroaniline (25 g, 0.16 mol) in acetonitrile (300 mL) is prepared.
- In a separate flask, a solution of tert-butyl nitrite (34 g, 0.33 mol) and Cu(I)Cl (24 g, 0.25 mol) in acetonitrile (300 mL) is prepared.
- The 2-methyl-6-nitroaniline solution is added to the tert-butyl nitrite and CuCl solution.
- The reaction mixture is heated to 65 °C under a nitrogen atmosphere and stirred at this temperature for 3 hours.
- After 3 hours, the reaction mixture is cooled to ambient temperature.
- The cooled mixture is filtered, and the filtrate is concentrated under reduced pressure (in vacuo).
- The crude product is purified by silica-gel column chromatography using a mobile phase of petroleum ether/EtOAc (100:1).
- The final product, 2-chloro-1-methyl-3-nitrobenzene, is obtained as a yellow oil (23 g, 82% yield).[5]

Analytical Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity and concentration of **2-Chloro-3-nitrotoluene** can be determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[1][6]

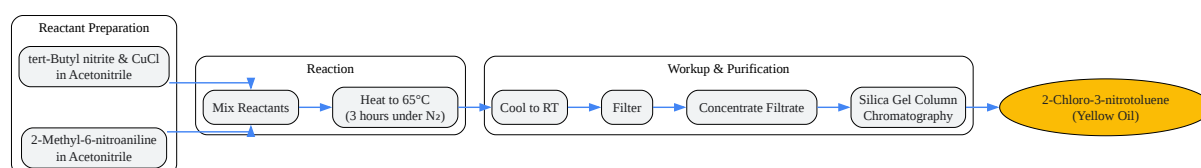
Instrumentation and Conditions:

- Column: Newcrom R1 reverse-phase column.[6]

- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[1][6]
- Application: This method is suitable for the analysis of **2-Chloro-3-nitrotoluene** and can be adapted for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[1][6]

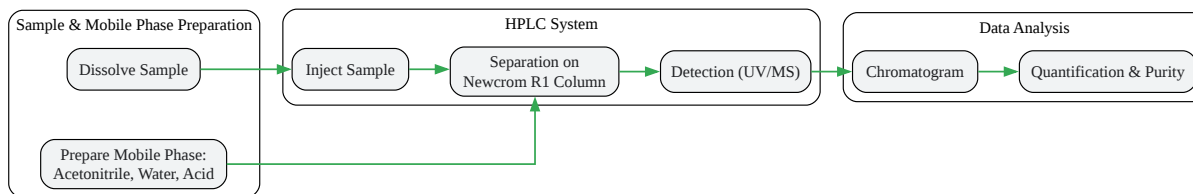
Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams have been generated using the DOT language.



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Caption: Synthesis workflow for **2-Chloro-3-nitrotoluene**.

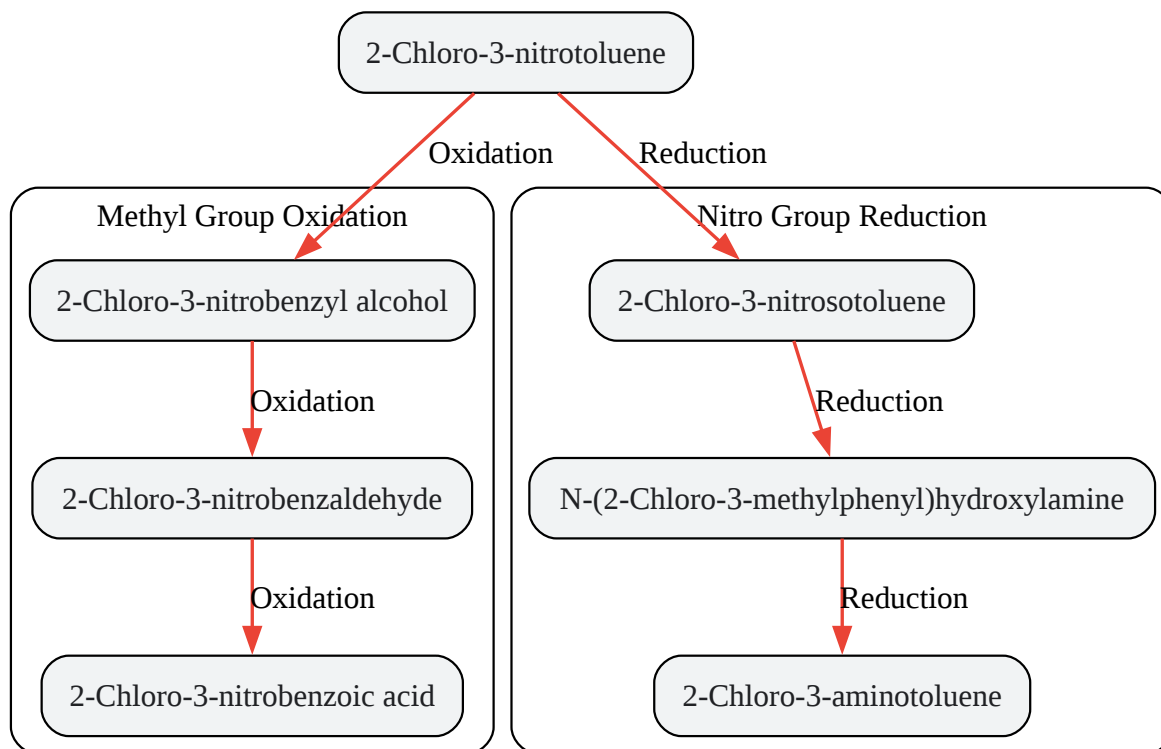


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Caption: Analytical workflow for **2-Chloro-3-nitrotoluene** via RP-HPLC.

Proposed Metabolic Pathway

While a specific metabolic pathway for **2-Chloro-3-nitrotoluene** is not extensively documented, a logical pathway can be proposed based on the known metabolism of similar nitroaromatic compounds. The primary metabolic transformations are expected to involve the oxidation of the methyl group and the reduction of the nitro group.^[7]



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